1-Bromo-5-methoxy-2-nitro-4-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of a bromine atom, a methoxy group, a nitro group, and a trifluoromethyl group attached to a benzene ring. The compound is identified by its Chemical Abstracts Service number 871571-25-4 and has the molecular formula with a molecular weight of 284.03 g/mol .
This compound is classified as an aromatic halogenated organic compound, specifically a bromo-substituted nitro compound with trifluoromethyl and methoxy functionalities. It is primarily used in industrial applications and research settings, particularly in the synthesis of more complex organic molecules .
1-Bromo-5-methoxy-2-nitro-4-(trifluoromethyl)benzene can be synthesized through various methods, typically involving electrophilic aromatic substitution reactions. The synthesis often starts with the bromination of a suitable precursor compound followed by nitration and trifluoromethylation.
Technical Details:
The molecular structure of 1-bromo-5-methoxy-2-nitro-4-(trifluoromethyl)benzene features:
Structural Formula:
The canonical SMILES representation for this compound is COC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])O
, illustrating its complex arrangement .
This compound can participate in various chemical reactions typical for aromatic compounds, including:
Technical Details:
The reactivity can be modulated by changing reaction conditions such as temperature, solvent choice, and concentration of reactants. For instance, using polar solvents may enhance nucleophilic attack on electron-deficient positions.
The mechanism of action for reactions involving 1-bromo-5-methoxy-2-nitro-4-(trifluoromethyl)benzene typically follows classical pathways for electrophilic aromatic substitution.
This mechanism highlights how substituents influence both reactivity and regioselectivity in chemical transformations involving this compound.
1-Bromo-5-methoxy-2-nitro-4-(trifluoromethyl)benzene serves several important roles in scientific research:
CAS No.: 600-63-5
CAS No.: 18679-18-0
CAS No.: 1335401-45-0
CAS No.: 22638-09-1
CAS No.: 74340-06-0